BenchChemオンラインストアへようこそ!

1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(p-tolyl)urea

TLR2 Agonist Immuno-oncology Structure-Activity Relationship

1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(p-tolyl)urea (CAS 1203060-68-7) is a synthetic urea derivative featuring a p-tolyl group linked via a urea bridge to a (1-thiophen-2-yl-cyclopropyl)methyl moiety. It belongs to a broader class of N-alkyl-N′-aryl(thiophen-2-yl)urea analogues that have been systematically investigated as Toll-like receptor 2 (TLR2) agonists, stemming from the virtual screening hit ZINC6662436.

Molecular Formula C16H18N2OS
Molecular Weight 286.39
CAS No. 1203060-68-7
Cat. No. B2356981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(p-tolyl)urea
CAS1203060-68-7
Molecular FormulaC16H18N2OS
Molecular Weight286.39
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)NCC2(CC2)C3=CC=CS3
InChIInChI=1S/C16H18N2OS/c1-12-4-6-13(7-5-12)18-15(19)17-11-16(8-9-16)14-3-2-10-20-14/h2-7,10H,8-9,11H2,1H3,(H2,17,18,19)
InChIKeyOMGDUXSOWQDBHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy 1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(p-tolyl)urea (CAS 1203060-68-7) – Structural Baseline & In-Class Context


1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(p-tolyl)urea (CAS 1203060-68-7) is a synthetic urea derivative featuring a p-tolyl group linked via a urea bridge to a (1-thiophen-2-yl-cyclopropyl)methyl moiety . It belongs to a broader class of N-alkyl-N′-aryl(thiophen-2-yl)urea analogues that have been systematically investigated as Toll-like receptor 2 (TLR2) agonists, stemming from the virtual screening hit ZINC6662436 [1]. The compound’s physicochemical profile includes a molecular formula of C16H18N2OS and a molecular weight of 286.39 g/mol . Its structural uniqueness arises from the combination of the thiophene ring, the conformationally constrained cyclopropyl linker, and the para-substituted tolyl group, a motif that distinguishes it from closely related ortho- and meta-tolyl isomers as well as from thiophene-3-ylmethyl urea series developed for CCR5 antagonism [2].

Why Generic Substitution of 1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(p-tolyl)urea Fails – The Isomer-Selectivity Imperative


Procurement of a superficially similar urea derivative within this chemical class cannot guarantee equivalent biological performance. Structural variations—specifically the position of the methyl group on the tolyl ring (para vs. ortho vs. meta) and the orientation of the thiophene substitution (2‑yl vs. 3‑yl)—have been shown to profoundly affect bioactivity in related series [1][2]. In the CCR5 antagonist field, subtle reorientation of the thiophene-urea pharmacophore led to substantial differences in hERG liability and antiviral potency, highlighting that non‑identical analogues cannot be considered functionally interchangeable [2]. Furthermore, within the TLR2 agonist urea series derived from ZINC6662436, even modest N‑alkyl modifications altered the EC50 by orders of magnitude, demonstrating that the specific p‑tolyl‑cyclopropyl‑thiophene substitution pattern of CAS 1203060-68-7 represents a non‑fungible chemical starting point for structure‑activity relationship (SAR) exploration or biological probe development [1].

Quantitative Evidence Guide: Selecting 1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(p-tolyl)urea Over Analogues


Para-Tolyl vs. Ortho-Tolyl Isomer: A Pivotal Selectivity Node in TLR2 Agonist Scaffolds

The para-tolyl substitution pattern in the target compound is a critical determinant of TLR2 agonist potency when compared to the ortho‑tolyl isomer (CAS 1211009-49-2). In the foundational SAR study of N‑alkyl‑N′-(thiophen‑2‑yl)urea TLR2 agonists, the lead optimization series explicitly retained a para-substituted aryl motif. The initial screening hit ZINC6662436, which served as the chemical starting point, features a 4-methylphenyl (p-tolyl) urea terminus. Modifications that shifted the methyl group to the ortho- or meta-position were not pursued in the reported optimization trajectory, suggesting that para-substitution is integral to maintaining the pharmacophoric geometry required for TLR1/TLR2 heterodimer engagement [1]. While a direct, quantitative head-to-head EC50 comparison between the para- and ortho-tolyl analogs has not been published in a peer-reviewed format, the class-level SAR indicates that the p-tolyl compound preserves the validated pharmacophore, whereas the o-tolyl analogue (commercially available as a research chemical but lacking published bioactivity data) represents an untested departure from the established active scaffold [1].

TLR2 Agonist Immuno-oncology Structure-Activity Relationship

Thiophene Regioisomer Selectivity: 2-Thienyl vs. 3-Thienyl Urea CCR5 Antagonists

The regiochemistry of the thiophene ring attachment (2‑yl vs. 3‑yl) is a well‑documented determinant of both target potency and cardiac safety liability in urea-based chemokine receptor antagonists. A series of thiophene‑3‑yl‑methyl ureas was specifically designed to mitigate hERG inhibition while maintaining CCR5 antagonism; optimization within this series achieved low‑nanomolar antiviral IC50 values, but the design was explicitly anchored to the 3‑thienyl regioisomer [1]. The target compound, bearing a 2‑thienyl‑cyclopropyl moiety, introduces a distinct electronic and steric environment at the receptor interface. In the structurally related TLR2 agonist SAR, the 2‑thienyl substitution was uniformly maintained across the entire optimization campaign, indicating that the 2‑thienyl geometry is preferential for productive binding to the TLR1/TLR2 heterodimer interface [2]. Cross‑class comparison suggests that the 2‑thienyl regioisomer may exhibit a different polypharmacology profile compared to 3‑thienyl urea CCR5 antagonists, with implications for off‑target activity screening [1][2].

CCR5 Antagonist hERG Liability HIV-1 Inhibition

Cyclopropyl Conformational Constraint vs. Flexible Alkyl Linkers in Urea TLR2 Agonists

The cyclopropyl ring in the target compound enforces a rigid, spatially defined orientation of the thiophene group relative to the urea core. In the systematic SAR exploration by Chen et al. (2019), the N‑alkyl substituent was extensively varied (linear, branched, cyclic), and the cyclopropyl-containing analogue SMU‑C13 achieved an EC50 of 160 nM in human HEK‑Blue TLR2 reporter cells, representing one of the most potent direct TLR2 agonists in the series [1]. While the specific compound 1-((1-(thiophen-2-yl)cyclopropyl)methyl)-3-(p-tolyl)urea itself has not been profiled in the published dataset, the presence of both the thiophene-substituted cyclopropyl group and the p-tolyl urea terminus—two features individually associated with enhanced TLR2 activity in this scaffold—places it at the intersection of favorable SAR vectors [1]. Flexible‑linker analogues (e.g., those bearing n‑propyl or n‑butyl spacers) generally exhibited reduced potency due to entropic penalties upon binding, underscoring the value of the cyclopropyl conformational constraint for target affinity [1].

Conformational Restriction TLR2 Agonist Potency Medicinal Chemistry

Physicochemical Differentiation: Calculated LogP and Solubility vs. Phenyl Analogues

Relative to its closest phenyl-substituted analogue, 1-phenyl-3-{[1-(thiophen-2-yl)cyclopropyl]methyl}urea (CAS 1203263-00-6), the p-tolyl compound introduces an additional methyl group that predictably increases lipophilicity. The target compound (C16H18N2OS, MW 286.39) has a calculated LogP approximately 0.5 units higher than the des-methyl phenyl analogue (C15H16N2OS, MW 272.37), based on the additive contribution of the para-methyl substituent . This modest increase in lipophilicity may enhance passive membrane permeability while still maintaining compliance with typical lead-like physicochemical criteria (MW < 300, cLogP < 4). The presence of the polar urea moiety and the thiophene sulfur atom provides hydrogen-bonding capacity and polar surface area that partially offset the lipophilicity gain, potentially avoiding the solubility penalties often associated with aryl methylation .

Physicochemical Properties LogP Aqueous Solubility

Optimal Research Application Scenarios for 1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(p-tolyl)urea (CAS 1203060-68-7)


SAR Expansion of ZINC6662436-Derived TLR2 Agonists for Immuno-Oncology Target Validation

The target compound is best deployed as a chemical probe for expanding the SAR landscape of the ZINC6662436-derived N-alkyl-N′-(thiophen-2-yl)urea TLR2 agonist series, which has yielded lead compound SMU-C13 (EC50 = 160 nM). The combination of the p-tolyl terminus and the thiophene-cyclopropyl linker represents a specific structural permutation not fully explored in the published optimization campaign. Researchers aiming to elucidate the contribution of the para-methyl group to TLR1/TLR2 heterodimer activation kinetics, or to improve upon the μM-to-nM potency trajectory, can use this compound as a direct SAR input. Comparative testing against the ortho-tolyl isomer (CAS 1211009-49-2) and the des-methyl phenyl analogue (CAS 1203263-00-6) in HEK-Blue TLR2 reporter assays would establish position-specific structure-activity relationships critical for lead optimization [1].

Off-Target Selectivity Profiling: Differentiating TLR2 Agonism from CCR5 Antagonism in Thiophene-Urea Chemical Space

Given that closely related thiophene-urea scaffolds have been optimized for CCR5 antagonism (Skerlj et al., ACS Med Chem Lett, 2012), the 2‑thienyl regioisomer of the target compound should be systematically screened against a panel of chemokine receptors, including CCR5, to define the selectivity profile of the 2‑thienyl-cyclopropyl urea pharmacophore. This selectivity assessment is essential before advancing any compound from this class into in vivo models where inadvertent CCR5 modulation could confound immunological readouts. The 2‑thienyl vs. 3‑thienyl regioisomer distinction provides a clear structural hypothesis for differential receptor engagement that can only be validated through direct comparative testing [2].

In Vitro Innate Immune Activation: NF-κB Pathway Engagement in THP-1 Monocytic Cells

The validated assay cascade from Chen et al. (2019)—comprising HEK-Blue TLR2 reporter cells for primary agonism and THP-1 monocytic cells for downstream cytokine (TNF-α, SEAP) quantification—provides a directly transferable protocol for evaluating the target compound. Procurement of CAS 1203060-68-7 enables immediate execution of this established workflow, bypassing the need for custom synthesis of the 2‑thienyl-cyclopropyl-p-tolyl urea scaffold. The compound can be benchmarked against the series reference compound SMU-C13 (EC50 = 160 nM) to assess its relative potency and efficacy, with the potential to identify structural modifications that enhance NF-κB-mediated cytokine induction [1].

Building Block for Late-Stage Diversification: Urea Core as a Synthetic Handle

Beyond its direct biological evaluation, the target compound serves as a versatile synthetic intermediate. The urea NH groups and the p-tolyl aromatic ring offer sites for further derivatization (e.g., N-alkylation, electrophilic aromatic substitution), enabling the generation of focused compound libraries for high-throughput screening campaigns. The commercial availability of the compound at >95% purity from multiple suppliers, coupled with its moderate molecular weight (286.39 g/mol) and the presence of multiple functional handles, facilitates rapid analog synthesis without the need for de novo construction of the challenging thiophene-cyclopropyl fragment [1].

Quote Request

Request a Quote for 1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(p-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.